molecular formula C18H20N2O3S B4871301 N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide

N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide

Cat. No.: B4871301
M. Wt: 344.4 g/mol
InChI Key: SYWAALDMVAWHFS-UHFFFAOYSA-N
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Description

N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a tetrahydrofuran ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carbamoyl and dimethylphenyl groups. The final step involves the formation of the tetrahydrofuran ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide can be compared with similar compounds, such as dichloroanilines and bis(2-ethylhexyl) terephthalate These compounds share some structural similarities but differ in their functional groups and chemical properties

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is needed to fully explore its potential and develop new applications.

Properties

IUPAC Name

N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-10-5-6-12(8-11(10)2)13-9-24-18(15(13)16(19)21)20-17(22)14-4-3-7-23-14/h5-6,8-9,14H,3-4,7H2,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWAALDMVAWHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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